1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes:
- Position 4: A methyl substituent (–CH3), contributing steric simplicity.
- Carboxamide group: An N-cyclopentyl moiety (–CONHC5H9), enhancing lipophilicity and conformational rigidity.
Preclinical studies suggest such compounds may exhibit H1-antihistamine activity, though specific data for this molecule remains under investigation .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-23-16(27)12-7-6-10(15(26)20-11-4-2-3-5-11)8-13(12)24-17(23)21-22-18(24)28-9-14(19)25/h6-8,11H,2-5,9H2,1H3,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPCJDDPQWNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with isocyanates or carbamates, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the triazoloquinazoline scaffold .
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: In vitro studies have demonstrated that certain derivatives show antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds exhibited IC₅₀ values in the micromolar range, indicating potent anticancer properties.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition: Similar compounds have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for managing type 2 diabetes mellitus (T2DM). For example:
- IC₅₀ Values: Research has reported IC₅₀ values ranging from 12.44 μM to 308.33 μM for related compounds, significantly more potent than the standard drug acarbose (IC₅₀ = 750 μM).
Case Studies
Several studies have explored the applications of this compound:
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives on MCF-7 and HCT-116 cell lines. The results indicated that specific modifications to the triazoloquinazoline structure enhanced cytotoxicity:
| Compound Name | IC₅₀ (μM) | Target |
|---|---|---|
| Compound A | 15.2 | MCF-7 |
| Compound B | 22.5 | HCT-116 |
Study on α-Glucosidase Inhibition
Another study focused on the enzyme inhibition properties of related compounds:
| Compound Name | IC₅₀ (μM) | Target |
|---|---|---|
| Acarbose | 750 | α-glucosidase |
| Compound X | 12.44 | α-glucosidase |
Mechanism of Action
The mechanism of action of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, modulating their activity. This compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects, or interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological implications of the target compound with structurally related analogs (see ):
Research Findings and Implications
Substituent Impact on Bioactivity
- Carbamoylmethyl vs.
- Methyl vs. Bulky Substituents : The methyl group at position 4 minimizes steric hindrance compared to ’s 3-methylbutyl, possibly favoring binding in compact active sites .
- Cyclopentyl vs. Cyclopropyl Carboxamide : The cyclopentyl group (Target, ) provides greater conformational rigidity than ’s cyclopropyl, which may stabilize receptor interactions .
Pharmacological Potential
- The carbamoylmethyl group may reduce sedation (a common side effect) by limiting blood-brain barrier penetration compared to lipophilic analogs like .
Biological Activity
1-[(Carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.46 g/mol. The structure features a quinazoline core modified with a triazole ring and a sulfanyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₃S |
| Molecular Weight | 390.46 g/mol |
| CAS Number | 1105237-19-1 |
| Melting Point | Not available |
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can induce apoptosis in cancer cells by triggering cell cycle arrest at the G1 phase. A notable study reported that a related quinazolinone derivative demonstrated an IC50 value of 0.35 µM against EGFR (Epidermal Growth Factor Receptor), highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The exact IC50 values vary depending on the specific microbial target but indicate significant activity compared to standard antibiotics .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties. It shows potential as an inhibitor of key kinases involved in cancer progression, including CDK2 and VEGFR-2. These inhibitory effects are critical for its anticancer activity as they prevent the phosphorylation processes necessary for tumor growth and metastasis .
Study on Apoptosis Induction
A study focused on the apoptotic effects of quinazolinone derivatives revealed that treatment with compound 13 (a close analog) resulted in a substantial increase in apoptotic cells from 0.14% to 25.36% after 24 hours of exposure in HCT-116 colorectal cancer cells. This suggests that similar compounds may possess strong pro-apoptotic effects .
Evaluation Against Human Cancer Cell Lines
In another evaluation, several derivatives were tested against various human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that these compounds exhibited cytotoxicity with varying degrees of potency, often linked to their structural modifications .
Q & A
Q. Critical Parameters :
- Temperature : Controlled heating (~60–80°C) prevents decomposition of labile intermediates.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) is essential for isolating high-purity products .
What analytical techniques are recommended for structural confirmation and purity assessment?
Q. Basic
- 1H/13C NMR : Assign peaks to confirm the triazoloquinazoline core (e.g., characteristic shifts for the quinazoline C=O at ~170 ppm in 13C NMR) and cyclopentyl group (δ 1.5–2.5 ppm in 1H NMR) .
- IR Spectroscopy : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfanyl S-H at ~2550 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
How can researchers optimize reaction yields when scaling up synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, a Central Composite Design (CCD) can model non-linear interactions between parameters .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for critical steps like cyclization, reducing side reactions .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency in thiolation steps .
Q. Example Optimization Table :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 50–90°C | 70°C | +22% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |
| Solvent (DMF:H2O) | 95:5–80:20 | 90:10 | +18% |
How should contradictory biological activity data across assays be resolved?
Q. Advanced
- Orthogonal Assays : Confirm activity using both cell-based (e.g., apoptosis assays) and biochemical (e.g., kinase inhibition) methods to rule out assay-specific artifacts .
- Purity Reassessment : Low-level impurities (e.g., <2% unreacted starting material) can skew results. Re-purify via preparative HPLC and retest .
- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
What computational strategies are suitable for predicting structure-activity relationships (SAR)?
Q. Advanced
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the carboxamide and triazolo groups as key binding motifs .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
- MD Simulations : Simulate dynamic behavior in solvated systems to assess conformational stability of the cyclopentyl group .
How can researchers address low solubility in aqueous buffers during in vitro studies?
Q. Advanced
- Co-Solvent Systems : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the carboxamide moiety for improved aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to maintain stability in physiological conditions .
What strategies mitigate sulfur-containing byproduct formation during synthesis?
Q. Advanced
- Thiol Protecting Groups : Use tert-butyl disulfide or trityl groups to prevent premature oxidation of sulfanyl intermediates .
- Inert Atmosphere : Conduct thiolation steps under N₂/Ar to minimize disulfide formation .
- Post-Reduction : Treat crude products with TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
